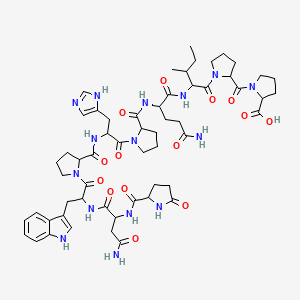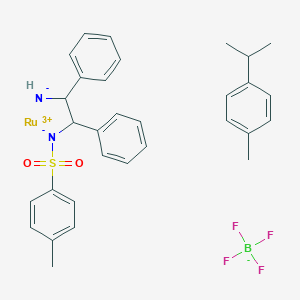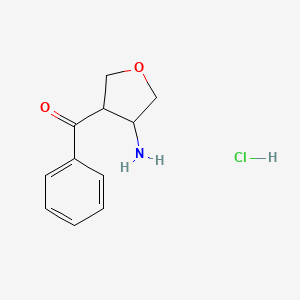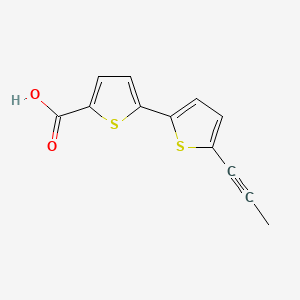![molecular formula C13H28ClN3O2 B12306430 3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride](/img/structure/B12306430.png)
3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride is a chemical compound with potential applications in various fields such as pharmaceuticals, chemistry, and industrial processes. This compound is known for its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride involves several steps, including the formation of intermediate compounds and their subsequent reactions. One common method involves the reaction of 3-(ethylamino)-2-methylpropanamide with 1-[(2-methylpropyl)carbamoyl]ethyl chloride under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
3-(Ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride
- N-[1-(tert-butylcarbamoyl)ethyl]-3-(ethylamino)-2-methylpropanamide hydrochloride
Uniqueness
3-(Ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride stands out due to its specific structural features, which confer unique reactivity and biological activity
Propriétés
Formule moléculaire |
C13H28ClN3O2 |
|---|---|
Poids moléculaire |
293.83 g/mol |
Nom IUPAC |
3-(ethylamino)-2-methyl-N-[1-(2-methylpropylamino)-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C13H27N3O2.ClH/c1-6-14-8-10(4)12(17)16-11(5)13(18)15-7-9(2)3;/h9-11,14H,6-8H2,1-5H3,(H,15,18)(H,16,17);1H |
Clé InChI |
KCBMBNQCBKNLCV-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(C)C(=O)NC(C)C(=O)NCC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B12306349.png)
![N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide](/img/structure/B12306353.png)
![2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12306356.png)

![2-[4-(Dimethylamino)phenoxy]propanoic acid](/img/structure/B12306379.png)
![4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid](/img/structure/B12306381.png)
![4-oxo-3H-pyrido[2,3-c]pyridazine-3-carboxylic acid](/img/structure/B12306387.png)



![[3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12306401.png)
![rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis](/img/structure/B12306415.png)


